Cas no 83-45-4 (Stigmastanol)

Stigmastanol is a 6-amino derivative isolated from Hypericum riparium Hypericum riparium is a medicinal plant, belonging to the Eucommia family
Stigmastanol structure
Stigmastanol structure
Stigmastanol
83-45-4
C29H52O
416.722589492798
722395
241572

Stigmastanol Properties

Names and Identifiers

    • Stigmastan-3-ol, (3b,5a)-
    • ß-sitostanol
    • ?-sitostanol
    • 24-Ethyl-5α(H)-cholestan-3ß-ol (β-Sitostanol)
    • STIGMASTANOL
    • STIGMASTANOL(P)
    • STIGMASTANOL(P) PrintBack
    • STIGMASTANOL(SG)
    • (3BETA,5ALPHA)-STIGMASTAN-3-OL
    • FUCOSTANOL
    • SPINASTANOL
    • (3β)-stigmastan-3-ol
    • (3β,5α)-stigmastan-3-ol
    • dihydrositosterol
    • Stigmastanol
    • (3β,5α)-Stigmastan-3-ol (ACI)
    • 5α-Stigmastan-3β-ol (6CI, 7CI, 8CI)
    • 24α-Ethylcholestanol
    • 3β-Sitostanol
    • 5,6-Dihydro-β-sitosterol
    • Dihydro-β-sitosterol
    • Dihydrositosterin
    • Fucostanol
    • NSC 49081
    • Sitostanol
    • β-Sitostanol
    • β-Sitosterol, dihydro-
    • LGJMUZUPVCAVPU-HRJGVYIJSA-N
    • MS-27267
    • 138126-65-5
    • SCHEMBL133725
    • A)-
    • Stigmastan-3-ol,5.alpha.)-
    • Q3973521
    • A,5
    • Stigmastane-3-beta-ol
    • Stigmastan-3-ol, (3?,5?)-
    • F82244
    • SITOSTANOL [MART.]
    • Dihydro-beta-sitosterol
    • STIGMASTANOL [MI]
    • Stigmastan-3-ol, (3beta,5alpha)-
    • (3.BETA.,5.ALPHA.)-STIGMASTAN-3-OL
    • .beta.-Sitostanol
    • CHEBI:89400
    • STIGMASTANOL (CONSTITUENT OF SAW PALMETTO)
    • Stigmastan-3-ol,(3b)-
    • 24 alpha-ethyl-5alpha-choestan-3beta-ol
    • HY-113494
    • NSC-49081
    • .beta.-Sitosterol, dihydro-
    • (3S,10S,13R,17R)-17-((1R,4R)-4-Ethyl-1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-3-ol
    • (3 beta,5 alpha)-stigmastan-3-ol
    • STIGMASTANOL [WHO-DD]
    • Dihydro-.beta.-sitosterol
    • 1ST000826
    • (3beta,5alpha)-Stigmastan-3-ol
    • (3beta,5alpha,20S)-stigmastan-3-ol
    • Stigmastanol, >=95%
    • NSC49081
    • (5alpha)-stigmastan-3beta-ol
    • UNII-C2NJ9WO6O7
    • SITOSTANOL (MART.)
    • 5.alpha.-Stigmastan-3.beta.-ol
    • CHEMBL252364
    • 83-45-4
    • C2NJ9WO6O7
    • LMST01040266
    • EINECS 201-479-0
    • beta-Sitosterol, dihydro-
    • Stigmastan-3-ol, (3b)-
    • DTXSID201016169
    • 24alpha-Ethylcholestanol
    • 5,6-Dihydro-beta-sitosterol
    • DTXSID50860237
    • 5alpha-Stigmastan-3beta-ol
    • (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • 24.ALPHA.-ETHYLCHOLESTANOL
    • Stigmastan-3-ol
    • Stigmastan-3-ol, (3
    • CS-0062392
    • Dihydro-sitosterol
    • (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,4R)-4-ethyl-1,5-dimethyl-hexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • AKOS016036225
    • C19644
    • beta-Sitostanol
    • STIGMASTANOL (CONSTITUENT OF SAW PALMETTO) [DSC]
    • stigmastanol; dihydrositosterol; (3β)-stigmastan-3-ol; (3β,5α)-stigmastan-3-ol
    • 19043-95-9
    • 24-ethyl-5beta-cholestan-3beta-ol
    • 84472-32-2
    • 4736-91-8
    • 55529-51-6
    • 78419-36-0
    • 387-80-4
    • 19466-47-8
    • (3S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • +Expand
    • MFCD11109453
    • LGJMUZUPVCAVPU-HRJGVYIJSA-N
    • 1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
    • C[C@@]12[C@@H]([C@H](C)CC[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O

Computed Properties

  • 416.40200
  • 1
  • 1
  • 6
  • 416.401816278g/mol
  • 30
  • 583
  • 0
  • 10
  • 0
  • 0
  • 0
  • 1
  • 10.2
  • 20.2Ų

Experimental Properties

  • 8.10470
  • 20.23000
  • 1.5000 (estimate)
  • 474.98°C (rough estimate)
  • 144°C
  • 0.0±2.7 mmHg at 25°C
  • 197.1±12.3 °C
  • 0.9444 (rough estimate)

Stigmastanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0054G8-1mg
Stigmastan-3-ol, (3b,5a)-
83-45-4 ≥95%
1mg
$85.00 2024-04-21
A2B Chem LLC
AC38248-1mg
Stigmastan-3-ol, (3b,5a)-
83-45-4 ≥95%
1mg
$40.00 2024-04-19
ChemScence
CS-0062392-5mg
Stigmastanol
83-45-4 >99.0%
5mg
$280.0 2022-04-26
ChromaDex Standards
ASB-00019354-001-1g
STIGMASTANOL
83-45-4 %
1g
$0.00
eNovation Chemicals LLC
Y1248436-5mg
Stigmastan-3-ol, (3b,5a)-
83-45-4 99%
5mg
$620
Larodan
60-1028-5-10mg
Sitostanol
83-45-4 >95%
10mg
€386.00 2023-09-19
MedChemExpress
HY-113494-5mg
Stigmastanol
83-45-4 ≥99.0%
5mg
¥1500 2024-04-17
TargetMol Chemicals
T16943-1 mg
Stigmastanol
83-45-4 98.07%
1mg
¥ 738
TRC
S686715-50mg
Stigmastanol
83-45-4
50mg
$ 178.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S70790-25mg
STIGMASTANOL
83-45-4
25mg
¥6848.0 2021-09-07

Stigmastanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  3 h, rt
Reference
An assay for DNA polymerase β lyase inhibitors that engage the catalytic nucleophile for binding
Daskalova, Sasha M.; et al, Bioorganic & Medicinal Chemistry, 2020, 28(17),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, rt
Reference
Novel human umbilical vein endothelial cells (HUVEC)-apoptosis inhibitory phytosterol analogues: Insight into their structure-activity relationships
Lee, Sujin; et al, Archives of Pharmacal Research, 2012, 35(3), 455-460

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane ;  4 h, rt
Reference
Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes
Sanford, Amberly B.; et al, Journal of the American Chemical Society, 2020, 142(11), 5017-5023

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 MPa, 50 °C
Reference
Novel approach to determining the absolute configurations at the C3-positions of various types of sterols based on an induced circular dichroism
Fujiwara, Toshio; et al, Steroids, 2012, 77(12), 1198-1204

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Isolation of ovulatory-active substances from crops of Job's tears (Coix lacryma-jobi L. var. ma-yuen Stapf.)
Kondo, Yoshikazu; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3147-52

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: 1-Propanol ;  30 min, 4 bar, 80 °C
Reference
Integrated modelling of reaction and catalyst deactivation kinetics-Hydrogenation of sitosterol to sitostanol over a palladium catalyst
Salmi, Tapio; et al, Chemical Engineering Science, 2013, 104, 156-165

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride
2.1 Catalysts: Sodium methoxide
Reference
Isolation of ovulatory-active substances from crops of Job's tears (Coix lacryma-jobi L. var. ma-yuen Stapf.)
Kondo, Yoshikazu; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3147-52

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1-Propanol ;  1 h, 4 bar, 80 °C
Reference
Catalyst deactivation in selective hydrogenation of β-sitosterol to β-sitostanol over palladium
Lindroos, Minna; et al, Chemical Industries (Dekker), 2003, 89, 587-594

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  1 h, 85 - 90 °C
Reference
Stanol synthesis from palm oil distillate
Chuanphongpanich, Sarunya; et al, Chiang Mai Journal of Science, 2006, 33(1), 109-116

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Palladium
1.2 Solvents: 1-Propanol
1.3 Reagents: Hydrogen
Reference
Modeling and Scale-up of Sitosterol Hydrogenation Process: From Laboratory Slurry Reactor to Plant Scale
Waern, Johan; et al, Industrial & Engineering Chemistry Research, 2006, 45(21), 7067-7076

Stigmastanol Raw materials

Stigmastanol Preparation Products

Stigmastanol Suppliers

Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier Audited Supplier
(CAS:83-45-4)
HE DAN DAN
15928576055
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Shanghai SCR-Biotech Co., Ltd.
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(CAS:83-45-4)
SAI KE RUI SHENG WU
15900491054
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Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:83-45-4)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83-45-4)
TANG SI LEI
15026964105
2881489226@qq.com

Stigmastanol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83-45-4)Stigmastanol
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